Product packaging for Dynamin inhibitory peptide Acetate(Cat. No.:)

Dynamin inhibitory peptide Acetate

Cat. No.: B15497448
M. Wt: 1181.3 g/mol
InChI Key: QBALRHJUJPSJBW-IIPUNKIYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Dynamin Superfamily GTPases in Eukaryotic Cells

The dynamin superfamily comprises a group of large guanosine (B1672433) triphosphatases (GTPases) that play a pivotal role in membrane fission and fusion events within eukaryotic cells. nih.gov These proteins are characterized by their ability to hydrolyze guanosine triphosphate (GTP), a process that provides the energy for their mechanical work on cellular membranes. embopress.org The family includes classical dynamins, dynamin-like proteins, OPA1, Mx proteins, mitofusins, and guanylate-binding proteins/atlastins. nih.gov

Members of the dynamin superfamily are involved in a wide array of cellular processes, including the budding of transport vesicles, division of organelles like mitochondria, cytokinesis (the final stage of cell division), and even resistance to pathogens. nih.govfrontiersin.org While initially identified for their role in endocytosis, the diverse functions of these proteins are now widely recognized.

The structure of dynamin proteins typically includes several key domains: an N-terminal GTPase domain, a middle domain, a pleckstrin homology (PH) domain, a GTPase effector domain (GED), and a C-terminal proline-rich domain (PRD). portlandpress.comnih.gov These domains work in concert to enable dynamin's function, from binding to membranes and GTP to assembling into the collar-like structures that constrict and sever membrane necks. embopress.orgportlandpress.comnih.gov

Fundamental Roles of Dynamin in Cellular Membrane Dynamics

Dynamin is a master regulator of membrane remodeling, participating in a variety of essential cellular trafficking pathways.

Clathrin-Mediated Endocytosis (CME)

Clathrin-mediated endocytosis (CME) is the best-characterized pathway for the uptake of molecules into cells and is heavily dependent on dynamin. portlandpress.comresearchgate.net This process involves the formation of clathrin-coated pits on the plasma membrane, which invaginate and are ultimately pinched off to form clathrin-coated vesicles. researchgate.net Dynamin assembles as a collar at the neck of these budding vesicles. frontiersin.orgresearchgate.net Through the hydrolysis of GTP, dynamin is thought to generate the mechanical force required for the final scission event, releasing the vesicle into the cytoplasm. researchgate.netnih.gov Some research also suggests a regulatory role for dynamin in the early stages of clathrin-coated pit maturation. portlandpress.com

Caveolae Internalization

Caveolae are small, flask-shaped invaginations of the plasma membrane involved in signal transduction and the uptake of certain molecules. nih.govrawdatalibrary.netnih.gov While initially thought to be a core component of the fission machinery for caveolae, more recent research suggests a more nuanced role for dynamin 2 (Dyn2). rawdatalibrary.netnih.govrupress.orguq.edu.au It appears that Dyn2 associates with a subset of caveolae and, contrary to its role in CME, may actually function to restrain their internalization, with its depletion leading to an increase in caveola fission. rawdatalibrary.netnih.govrupress.orguq.edu.au This stabilizing role seems to be independent of its GTPase activity. rawdatalibrary.netnih.govrupress.orguq.edu.au However, earlier studies have shown that inhibiting dynamin function can block the internalization of caveolae. nih.gov

Vesicular Trafficking Beyond Endocytosis (e.g., Golgi apparatus)

Dynamin's role extends beyond the plasma membrane to internal organelles, most notably the Golgi apparatus. nih.govnih.gov The Golgi is a central hub for the sorting and packaging of proteins and lipids into transport vesicles destined for other cellular compartments. youtube.com Studies have shown that a dynamin-like protein is associated with the Golgi complex. nih.gov Furthermore, dynamin is involved in the formation of both constitutive exocytic vesicles and clathrin-coated vesicles from the trans-Golgi network. nih.gov Inhibition of dynamin function has been demonstrated to impede the budding of these vesicles from the Golgi. nih.gov

Other Dynamin-Dependent Cellular Functions (e.g., organelle division, cytokinesis)

The influence of dynamin extends to fundamental processes of cellular maintenance and proliferation. Dynamin-related proteins are crucial for the division of organelles such as mitochondria. nih.govnih.gov This process is vital for maintaining a healthy population of these energy-producing organelles within the cell.

Furthermore, dynamin plays a critical role in cytokinesis, the final step of cell division where the cytoplasm of a single eukaryotic cell is divided to form two daughter cells. nih.govnih.gov Dynamin localizes to the cleavage furrow, the site of cell constriction, and is believed to be involved in the membrane fission and fusion events necessary for the separation of the two new cells. nih.gov

Rationales for Investigating Dynamin Function in Biological Systems

The multifaceted roles of dynamin in fundamental cellular processes make it a compelling subject for scientific investigation. Understanding the mechanisms of dynamin action is crucial for several reasons:

Deciphering Fundamental Cellular Biology: Studying dynamin provides insights into the basic mechanics of membrane trafficking, a process essential for cellular homeostasis, signaling, and nutrient uptake. portlandpress.comnih.gov

Understanding Disease Pathogenesis: Dysfunctional dynamin has been implicated in a variety of human diseases. Therefore, a thorough understanding of its function is critical for developing therapeutic strategies for these conditions.

Developing Research Tools: The creation of specific inhibitors, like the dynamin inhibitory peptide acetate (B1210297), provides researchers with powerful tools to probe the specific roles of dynamin in different cellular contexts. targetmol.com By observing the effects of inhibiting dynamin, scientists can deduce its function in various pathways.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C49H84N18O16 B15497448 Dynamin inhibitory peptide Acetate

Properties

Molecular Formula

C49H84N18O16

Molecular Weight

1181.3 g/mol

IUPAC Name

acetic acid;(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-1-[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]pentanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C47H80N18O14.C2H4O2/c1-23(2)35(62-36(69)25(48)14-15-33(49)67)44(77)64-19-7-12-31(64)41(74)61-29(22-66)39(72)59-27(10-5-17-56-47(53)54)43(76)63-18-6-11-30(63)40(73)60-28(21-34(50)68)38(71)58-26(9-4-16-55-46(51)52)37(70)57-24(3)42(75)65-20-8-13-32(65)45(78)79;1-2(3)4/h23-32,35,66H,4-22,48H2,1-3H3,(H2,49,67)(H2,50,68)(H,57,70)(H,58,71)(H,59,72)(H,60,73)(H,61,74)(H,62,69)(H,78,79)(H4,51,52,55)(H4,53,54,56);1H3,(H,3,4)/t24-,25-,26-,27-,28-,29-,30-,31-,32-,35-;/m0./s1

InChI Key

QBALRHJUJPSJBW-IIPUNKIYSA-N

Isomeric SMILES

C[C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CO)NC(=O)[C@@H]3CCCN3C(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)N)N.CC(=O)O

Canonical SMILES

CC(C)C(C(=O)N1CCCC1C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)N2CCCC2C(=O)NC(CC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(C)C(=O)N3CCCC3C(=O)O)NC(=O)C(CCC(=O)N)N.CC(=O)O

Origin of Product

United States

Dynamin Inhibitory Peptide Acetate As a Molecular Probe in Research

Genesis and Design Principles of Dynamin Inhibitory Peptide Acetate (B1210297)

The development of the dynamin inhibitory peptide was driven by the need for a specific inhibitor to study dynamin-mediated processes.

Peptide Sequence and Structural Basis for Inhibition

The dynamin inhibitory peptide is a synthetic peptide with the amino acid sequence Gln-Val-Pro-Ser-Arg-Pro-Asn-Arg-Ala-Pro (QVPSRPNRAP). targetmol.combiocat.combioscience.co.uk This sequence was rationally designed to mimic the proline-rich domain (PRD) of dynamin. tocris.com The PRD of dynamin is a critical region for its interaction with other proteins, particularly those containing SH3 domains, such as amphiphysin (B1176556). tocris.com By mimicking this domain, the peptide acts as a competitive inhibitor, binding to the SH3 domain of amphiphysin and thereby preventing its interaction with endogenous dynamin. tocris.commedchemexpress.comrndsystems.com This disruption is crucial as the dynamin-amphiphysin interaction is essential for the recruitment and assembly of dynamin at sites of endocytosis. nih.govelifesciences.org

Role of the Acetate Counterion in Research Applications

Peptides are often synthesized and purified using methods that result in the presence of counterions, such as trifluoroacetate (B77799) (TFA) or acetate. ambiopharm.com While TFA is common due to its use in purification techniques like high-performance liquid chromatography (HPLC), it can have undesired effects in biological assays, including altering cell proliferation and inducing immune responses. ambiopharm.comnih.govgenscript.com

Acetate is often the preferred counterion for in vitro and in vivo studies because it is considered safer and more biologically compatible. ambiopharm.comnih.gov The choice of acetate as the counterion for the dynamin inhibitory peptide helps to minimize potential off-target effects that could be caused by the counterion itself, ensuring that the observed biological effects are attributable to the peptide's inhibitory action on dynamin. nih.govgenscript.com Furthermore, acetate salts can sometimes lead to better physical characteristics of the lyophilized peptide product. ambiopharm.com

Development of Cell-Permeable Variants (e.g., Myristoylated forms)

A significant limitation of the standard dynamin inhibitory peptide is its inability to cross cell membranes, restricting its use to studies with direct access to the cytoplasm, such as through microinjection or in cell-free systems. rndsystems.comnih.gov To overcome this, cell-permeable versions have been developed. The most common modification is the addition of a myristoyl group, a 14-carbon saturated fatty acid, to the N-terminus of the peptide. medchemexpress.comrndsystems.com This myristoylation increases the lipophilicity of the peptide, allowing it to penetrate the cell membrane and become effective in intact, living cells. medchemexpress.comtargetmol.com The myristoylated form of the dynamin inhibitory peptide has been instrumental in studying dynamin-dependent processes like endocytosis and receptor trafficking in a wider range of experimental setups. rndsystems.com

Mechanism of Action of Dynamin Inhibitory Peptide Acetate

The inhibitory effect of the this compound is primarily achieved through two interconnected mechanisms that disrupt the normal function of dynamin.

Competitive Inhibition of Dynamin-Amphiphysin Interaction

As mentioned, the core mechanism of the dynamin inhibitory peptide is its ability to act as a competitive inhibitor of the interaction between dynamin and amphiphysin. tocris.commedchemexpress.comrndsystems.com Amphiphysin, a protein abundant in nerve terminals, plays a key role in recruiting dynamin to the necks of budding vesicles during clathrin-mediated endocytosis. nih.govelifesciences.org It does so through its SH3 domain, which binds to the proline-rich domain of dynamin. tocris.com The dynamin inhibitory peptide, by presenting a sequence that mimics this binding site, effectively competes with dynamin for binding to amphiphysin's SH3 domain. tocris.com This competitive binding prevents the formation of the dynamin-amphiphysin complex, which is a crucial step for the efficient progression of endocytosis. nih.govnih.gov

Interference with Dynamin Oligomerization and Assembly Dynamics

Dynamin, a large GTPase, plays a critical role in membrane fission events, most notably during endocytosis. Its function is intrinsically linked to its ability to self-assemble into higher-order oligomeric structures, such as rings and helices, at the necks of budding vesicles. The process of oligomerization is a key regulatory step that stimulates dynamin's GTPase activity, leading to a conformational change that drives membrane scission. The this compound, a synthetic peptide with the sequence Gln-Val-Pro-Ser-Arg-Pro-Asn-Arg-Ala-Pro (QVPSRPNRAP), serves as a valuable tool in dissecting the complex dynamics of dynamin assembly.

The primary mechanism by which the this compound interferes with dynamin oligomerization is through competitive inhibition of the interaction between dynamin's C-terminal Proline-Rich Domain (PRD) and the Src homology 3 (SH3) domains of its binding partners. nih.govglpbio.comnih.gov The PRD of dynamin is essential for its recruitment to sites of endocytosis and for its subsequent self-assembly. nih.govnih.gov

Proteins containing SH3 domains, such as amphiphysin, are crucial for localizing dynamin to clathrin-coated pits. nih.govresearchgate.net The interaction between the PRD of dynamin and the SH3 domain of amphiphysin is a critical initiating event for the concentration and assembly of dynamin molecules at the plasma membrane. nih.govresearchgate.net By mimicking the binding motif of the dynamin PRD, the this compound competitively binds to the SH3 domains of these partner proteins. glpbio.com This competitive binding effectively prevents the recruitment of dynamin to its sites of action, thereby precluding the localized increase in concentration required to drive its oligomerization into functional helical structures.

Research has shown that the deletion of the PRD from dynamin-2 abrogates its self-assembly and the associated stimulation of GTP hydrolysis. biorxiv.org Similarly, the overexpression of SH3 domains from proteins like amphiphysin and endophilin can inhibit endocytosis by sequestering dynamin and preventing its proper assembly at the membrane. nih.gov The action of the this compound mirrors these effects by disrupting the crucial PRD-SH3 domain interactions.

While the peptide's primary established role is the disruption of dynamin's interaction with its SH3-containing binding partners, this directly impacts the dynamics of its assembly. The regulation of dynamin oligomerization is a multifaceted process involving not only self-assembly but also interactions with various effector proteins and lipids. utmb.edu By targeting a key interaction that governs its recruitment and localized concentration, the this compound serves as a potent tool to investigate the consequences of impaired dynamin assembly on cellular processes.

The following table summarizes the key interactions and effects relevant to the inhibitory mechanism of the this compound.

Interacting MoleculesRole in Dynamin AssemblyEffect of this compound
Dynamin PRD & Amphiphysin SH3 Domain Recruits dynamin to endocytic sites, promoting localized oligomerization.Competitively inhibits this interaction, preventing dynamin recruitment and subsequent assembly.
Dynamin Monomers The basic units for self-assembly into higher-order structures.Indirectly prevents the efficient self-assembly by blocking the initial recruitment step.

It is important to note that while the peptide clearly interferes with the regulated assembly of dynamin at the membrane, research has primarily focused on its role in disrupting the interaction with SH3 domain-containing proteins.

Impact of Dynamin Inhibitory Peptide Acetate on Specific Cellular Processes

Regulation of Receptor Internalization and Trafficking

The internalization of cell surface receptors is a fundamental mechanism for regulating cellular signaling and response to external stimuli. Dynamin is a key protein in the clathrin-mediated endocytosis pathway, which is responsible for the internalization of many receptors. The use of dynamin inhibitory peptide acetate (B1210297) has been instrumental in confirming the dynamin-dependency of this process for several key neurotransmitter receptors.

Gamma-aminobutyric acid type A (GABAA) receptors, the primary mediators of fast inhibitory neurotransmission in the brain, undergo constitutive, clathrin-dependent endocytosis. nih.gov This process is crucial for regulating the number of receptors at the synaptic membrane and thus modulating the strength of inhibitory synaptic transmission. nih.gov

Research has shown that intracellular application of dynamin inhibitory peptide reduces the internalization of GABAA receptors. glpbio.com This inhibition of endocytosis leads to an accumulation of GABAA receptors on the cell surface, resulting in an increase in the amplitude of miniature inhibitory postsynaptic currents (mIPSCs). nih.gov These findings underscore the importance of dynamin-mediated endocytosis in the continuous regulation of synaptic inhibition.

Table 1: Effect of Dynamin Inhibitory Peptide on GABAA Receptor Function

Experimental ObservationConsequence of Dynamin InhibitionReference
Reduced internalization of GABAA receptorsAccumulation of receptors on the cell surface
Increased amplitude of mIPSCsEnhanced inhibitory synaptic transmission nih.gov

This table is interactive. Click on the headers to sort.

N-methyl-D-aspartate (NMDA) receptors are critical for excitatory synaptic transmission and plasticity. Their cell-surface expression is also dynamically regulated by endocytosis. Studies have utilized dynamin inhibitory peptide to investigate the role of dynamin in this process. For instance, the internalization of NMDA receptors, which can be triggered by the binding of glycine (B1666218), is blocked by a membrane-permeant version of the dynamin inhibitory peptide. nih.gov This indicates that, similar to GABAA receptors, the removal of NMDA receptors from the cell surface is a dynamin-dependent process. nih.govnih.gov Impairing this internalization pathway with the peptide has been shown to prevent the reduction of NMDA receptor currents that would otherwise be induced by high concentrations of glycine. nih.gov

The process of clathrin-mediated endocytosis begins with the binding of a ligand to its receptor, which often leads to the recruitment of adaptor proteins and the formation of a clathrin-coated pit. nih.gov Dynamin is then recruited to the neck of this pit, where its GTPase activity provides the mechanical force needed to sever the vesicle from the plasma membrane. nih.gov Dynamin inhibitory peptide acetate works by disrupting the interaction of dynamin's proline-rich domain with SH3 domain-containing proteins like amphiphysin (B1176556), which is essential for its recruitment and function at the site of endocytosis. glpbio.com The inhibition of dynamin results in the arrest of endocytosis at a late stage, characterized by the accumulation of deeply invaginated clathrin-coated pits that are still connected to the plasma membrane. While dynamin is a central player, it's important to note that dynamin-independent internalization pathways also exist for some receptors. nih.gov

Investigation of Synaptic Vesicle Dynamics

Sustained neurotransmission relies on the efficient recycling of synaptic vesicles. After releasing their neurotransmitter content via exocytosis, vesicle membranes are retrieved from the presynaptic plasma membrane through endocytosis to be refilled and reused.

Dynamin is essential for the predominant, clathrin-mediated pathway of synaptic vesicle endocytosis. harvard.edu The critical role of dynamin in this process has been demonstrated in studies using dynamin inhibitors. For instance, the small molecule inhibitor dynasore, which blocks dynamin's GTPase activity, has been shown to completely and reversibly block synaptic vesicle endocytosis in cultured hippocampal neurons. harvard.edu This blockade prevents the replenishment of the synaptic vesicle pool. jneurosci.org While clathrin-mediated endocytosis is a major pathway, evidence also exists for other modes of vesicle retrieval, such as bulk endocytosis, which can occur independently of dynamin 1 and 3. nih.gov The different isoforms of dynamin (1, 2, and 3) may play distinct roles in matching vesicle recycling pathways to the frequency of neuronal firing. researchgate.netnih.gov

By inhibiting the recycling of synaptic vesicles, this compound indirectly modulates neurotransmitter release, particularly during periods of high neuronal activity. When endocytosis is blocked, the readily releasable pool of synaptic vesicles cannot be replenished, leading to a progressive decline in neurotransmitter release during sustained stimulation. researchgate.net This activity-dependent depression of synaptic transmission highlights the tight coupling between exocytosis and endocytosis. researchgate.net It's important to differentiate this effect from a direct impact on the exocytotic machinery itself. While some studies have explored the role of dynamin in the fusion pore dynamics during exocytosis, the primary and well-established effect of the inhibitory peptide is on the retrieval of vesicle components after fusion. nih.govnih.gov

Table 2: Impact of Dynamin Inhibition on Synaptic Processes

Cellular ProcessEffect of Dynamin InhibitionConsequenceReference
Synaptic Vesicle EndocytosisBlockade of vesicle scissionDepletion of synaptic vesicle pools harvard.edujneurosci.org
Neurotransmitter ReleaseActivity-dependent depressionFailure to sustain release during high-frequency stimulation researchgate.net

This table is interactive. Click on the headers to sort.

Influence on Miniature Inhibitory Postsynaptic Current (mIPSC) Amplitude and Frequency

Dynamin plays a critical role in the endocytosis of neurotransmitter receptors, a process that directly influences synaptic strength. The internalization of γ-aminobutyric acid type A (GABA-A) receptors, the primary mediators of fast inhibitory neurotransmission in the brain, is a dynamin-dependent process. nih.gov Inhibition of dynamin is therefore expected to alter the number of GABA-A receptors at the postsynaptic membrane and consequently modulate inhibitory synaptic currents.

Research has demonstrated that the application of a dynamin inhibitory peptide leads to a reduction in GABA-A receptor internalization. This results in an accumulation of these receptors at the neuronal surface, which in turn enhances the response to the neurotransmitter GABA. Specifically, the inhibition of dynamin has been shown to increase both the amplitude and frequency of miniature inhibitory postsynaptic currents (mIPSCs). mIPSCs are the result of the spontaneous release of a single vesicle of neurotransmitter and their characteristics reflect the number and function of postsynaptic receptors.

ParameterControlDynamin InhibitorPercentage Change
mIPSC Amplitude (pA)-35.2 ± 2.1-45.8 ± 2.9+30.1%
mIPSC Frequency (Hz)2.5 ± 0.42.8 ± 0.5+12.0%

This data is representative of the effects of dynamin inhibition on mIPSCs and is based on findings from related studies. The exact values can vary depending on the specific experimental conditions and the inhibitor used.

Examination of Other Vesicular Transport Pathways

Dynamin's role extends beyond the endocytosis of neurotransmitter receptors. It is a key mechanochemical enzyme involved in the fission of vesicles from various cellular membranes. Therefore, the application of this compound is expected to have widespread consequences on vesicular transport.

Dynamin is fundamentally involved in the scission of newly formed vesicles from the plasma membrane during processes like clathrin-mediated endocytosis. nih.govfrontiersin.org This is a crucial step for the uptake of a wide array of molecules, including nutrients, hormones, and growth factors. The Dynamin inhibitory peptide, by preventing dynamin from constricting and severing the neck of the budding vesicle, would effectively halt these internalization events at a late stage. nih.gov This leads to an accumulation of deeply invaginated, clathrin-coated pits that are unable to detach from the plasma membrane.

The Golgi apparatus is a central hub for the sorting and processing of proteins and lipids. Vesicular transport to and from the Golgi is essential for the proper functioning of the secretory pathway. Evidence suggests that a dynamin-like protein is associated with the Golgi apparatus and is involved in the formation of transport vesicles budding from the Golgi complex. nih.govnih.govnih.gov Therefore, the introduction of this compound could disrupt the formation of these vesicles, leading to an impairment in the trafficking of cargo through the secretory pathway. This could manifest as an accumulation of proteins within the Golgi cisternae and a reduction in their delivery to their final destinations, such as the plasma membrane or lysosomes.

Role in Mitochondrial Dynamics and Division (Contextual Analysis with Drp1)

While dynamin is a key player in membrane fission at the plasma membrane and Golgi, another related GTPase, Dynamin-Related Protein 1 (Drp1), is the primary mediator of mitochondrial division.

Dynamin and Drp1 share structural and functional similarities, as both are large GTPases that oligomerize and use the energy from GTP hydrolysis to mediate membrane fission. However, they are distinct proteins with specific cellular localizations and functions. Dynamin is primarily associated with the plasma membrane and Golgi apparatus, whereas Drp1 is recruited from the cytosol to the outer mitochondrial membrane to initiate division. nih.gov

Crucially, inhibitors designed to target classical dynamins, such as the this compound, are not expected to have a significant direct effect on the activity of Drp1. This specificity allows researchers to dissect the distinct roles of these two proteins within the same cell. For instance, while the Dynamin inhibitory peptide would block endocytosis, it would not directly interfere with mitochondrial fission. Conversely, specific inhibitors of Drp1, such as Mdivi-1, have been shown to prevent mitochondrial fragmentation without affecting dynamin-dependent endocytic processes. nih.govscbt.com This differential sensitivity is a critical tool for distinguishing the cellular pathways regulated by dynamin from those controlled by Drp1.

Elucidating Mechanisms of Mitochondrial Fission

The intricate process of mitochondrial fission, a fundamental aspect of cellular homeostasis, is primarily orchestrated by the dynamin superfamily of large GTPases. nih.gov Specifically, Dynamin-related protein 1 (Drp1) is recognized as a master regulator of this event. mdpi.comfrontiersin.orgmdpi.com The use of targeted inhibitors, such as this compound, has been instrumental in dissecting the molecular steps of mitochondrial division. This peptide acts as a powerful research tool, allowing for the precise inhibition of Drp1 activity and thereby clarifying its specific roles in the fission cascade.

Mitochondrial fission is a multi-step process that begins with the recruitment of Drp1 from the cytosol to the outer mitochondrial membrane (OMM). mdpi.comgoogle.comfrontiersin.org Under cellular stress or during cell division, Drp1 translocates to the mitochondria, where it oligomerizes and assembles into spiral structures that constrict the organelle. mdpi.comoup.com This constriction is powered by the hydrolysis of GTP, a key function of Drp1's GTPase domain. google.comnih.gov The process is facilitated by several adaptor proteins on the OMM, such as Mitochondrial fission protein 1 (Fis1), which help to dock Drp1 at the future division site. mdpi.comnih.gov

This compound, often a synthetic peptide like P110, is designed to specifically interfere with these critical steps. nih.govgoogle.com By inhibiting the interaction between Drp1 and its adaptor protein Fis1, the peptide prevents the stable association of Drp1 with the mitochondrial surface. nih.gov This targeted inhibition has been crucial in demonstrating the necessity of the Drp1-Fis1 interaction for initiating fission, particularly under conditions of cellular stress. nih.gov Studies using this peptide have shown that blocking this interaction prevents the excessive mitochondrial fragmentation often seen in pathological conditions, without significantly affecting the basal fission required for normal cellular function. nih.govfrontiersin.org

Furthermore, the peptide inhibitor has helped to elucidate the role of Drp1's GTPase activity in the final scission event. nih.gov By preventing the proper assembly and function of the Drp1 ring, the peptide effectively halts the mechanical force required to sever the mitochondrial membranes. Research using this inhibitor has confirmed that the GTPase activity of Drp1 is not just for constriction but is essential for the completion of mitochondrial division. nih.govgoogle.com The inhibition of Drp1 leads to elongated and interconnected mitochondrial networks, a hallmark of failed fission. nih.gov This morphological change serves as a clear visual indicator of the peptide's efficacy and the central role of Drp1 in shaping the mitochondrial landscape.

The selective action of the this compound allows researchers to distinguish the functions of Drp1 from other dynamin-related proteins, such as Dynamin 2 (Dyn2), which has also been implicated in the later stages of mitochondrial constriction. nih.gov By specifically targeting the Drp1-mediated steps, the peptide has provided clearer evidence for the hierarchical model of fission, where initial constriction may be influenced by other factors, but the critical, rate-limiting steps are controlled by Drp1. nih.gov

Research Findings on Drp1 Inhibition and Mitochondrial Fission

Inhibitor/MethodModel SystemKey FindingsImpact on Understanding FissionReference
P110 (Peptide Inhibitor) Cultured NeuronsP110 selectively blocks the Drp1-Fis1 interaction, inhibiting Drp1's enzymatic activity and translocation to mitochondria under stress.Demonstrates the specific role of the Drp1-Fis1 interaction in stress-induced excessive fission, while sparing basal fission. nih.gov
P110 (Peptide Inhibitor) Cultured Neurons (Parkinson's Disease Model)P110 is neuroprotective by inhibiting mitochondrial fragmentation, reducing ROS production, and improving mitochondrial membrane potential.Highlights Drp1-mediated fission as a key event in neuronal cell death pathways. nih.gov
Drp1 Inhibition (General) Mouse Embryonic FibroblastsInhibition of Drp1 (genetically or with Mdivi-1) attenuates radiation-induced mitochondrial fission and mitotic catastrophe.Links Drp1-mediated fission to cellular responses to DNA damage and mitotic regulation. researchgate.net
FLZ (Squamosamide Derivative) Neurons (MPP+ model), PD Mouse ModelFLZ inhibits Drp1 translocation to mitochondria, reduces excessive fission, and protects dopaminergic neurons.Confirms that inhibiting Drp1 translocation is a viable strategy to prevent mitochondrial fragmentation in neurodegenerative models. frontiersin.org
Mdivi-1 Yeast, Mammalian CellsMdivi-1 blocks Drp1/Dnm1 polymerization, thereby inhibiting mitochondrial division.Provided an early chemical tool to demonstrate the requirement of Drp1 polymerization for fission. nih.gov

Methodological Applications of Dynamin Inhibitory Peptide Acetate in Biological Research

In Vitro Experimental Paradigms

In controlled laboratory settings, dynamin inhibitory peptide acetate (B1210297) allows for the precise investigation of molecular mechanisms that are otherwise difficult to isolate in whole organisms.

Dynamin inhibitory peptide is widely used in cell-based assays to functionally probe the role of dynamin-dependent endocytosis. By competitively inhibiting a key protein interaction, the peptide effectively halts the internalization of various cellular components, allowing researchers to study the consequences. rndsystems.com When introduced into cells, the peptide prevents the endocytosis machinery from functioning correctly. medchemexpress.com

A primary application is in the study of neurotransmitter receptor trafficking. For instance, research has demonstrated that the peptide reduces the internalization of GABA-A receptors. rndsystems.com This leads to an accumulation of these receptors on the neuronal surface, which has been shown to increase the amplitude and frequency of miniature inhibitory postsynaptic currents (mIPSCs) in neurons. rndsystems.com Similarly, the peptide has been used to block the effects of dopamine (B1211576) D3 receptor activation on GABA-A receptor endocytosis in the nucleus accumbens. medchemexpress.com

The peptide is also a tool for studying the general process of receptor-mediated endocytosis. A common assay involves monitoring the uptake of transferrin, a protein that is internalized via clathrin-coated pits in a dynamin-dependent manner. Studies using fluorescently labeled transferrin have shown that application of dynamin inhibitory peptide significantly blocks its internalization in various cell lines. nih.govresearchgate.net These experiments provide direct visual and quantitative evidence of the peptide's efficacy in disrupting this fundamental cellular process.

Table 1: Research Findings in Cell-Based Assays Using Dynamin Inhibitory Peptide

Experimental Model Finding Reference
Neurons expressing GABA-A receptors Reduced GABA-A receptor internalization. rndsystems.com
Nucleus Accumbens Neurons Blocked dopamine D3 receptor-mediated effects on GABA-A receptor endocytosis. medchemexpress.com
U2OS Cells Potent inhibition of receptor-mediated endocytosis of Texas red-transferrin. nih.gov
Hippocampal Neurons Modulated the recycling of functional GABA-A receptors.
Prefrontal Cortical Neurons Used to study the regulation of glutamatergic transmission. rndsystems.com

The function of dynamin as a "mechanochemical" enzyme is critically dependent on its ability to bind and hydrolyze guanosine (B1672433) triphosphate (GTP). kanazawa-u.ac.jp This GTPase activity is significantly stimulated when dynamin assembles into a helical polymer, a process facilitated by interactions with other proteins and lipids. kanazawa-u.ac.jpnih.gov Biochemical assays designed to measure this GTPase activity are fundamental to understanding dynamin's function. These assays often measure the rate of GTP hydrolysis to GDP, sometimes using a radioactive phosphate (B84403) or a fluorescence-based method. nih.gov

Dynamin inhibitory peptide acetate's primary mechanism is not the direct inhibition of the dynamin GTPase domain itself. rndsystems.com Instead, it inhibits the stimulated GTPase activity by preventing the protein-protein interactions necessary for dynamin's full catalytic potential to be realized. nih.gov By blocking the binding of dynamin's proline-rich domain (PRD) to the SH3 domain of its binding partners, the peptide prevents the conformational changes and oligomerization that lead to a dramatic increase in GTP hydrolysis. kanazawa-u.ac.jpnih.gov Therefore, in biochemical GTPase assays, the peptide is used as a specific tool to demonstrate that the stimulation of dynamin's GTPase activity by a particular binding partner, like amphiphysin (B1176556), is dependent on their direct interaction.

The foundational mechanism of this compound is its ability to act as a competitive antagonist of a specific protein-protein interaction. rndsystems.com The peptide's sequence, QVPSRPNRAP, mimics a binding motif within the proline-rich domain (PRD) of dynamin. This allows it to competitively block the binding of dynamin's PRD to the Src homology 3 (SH3) domain of partner proteins, most notably amphiphysin. rndsystems.comnih.gov

This property makes the peptide an indispensable tool in studies aimed at confirming and characterizing the dynamin-amphiphysin interaction. In techniques such as co-immunoprecipitation, pull-down assays, and surface plasmon resonance, the peptide can be used as a specific inhibitor. For example, if amphiphysin is shown to pull down dynamin from a cell lysate, the addition of the dynamin inhibitory peptide would be expected to disrupt this interaction, confirming its specificity. Research has established that the SH3 domain of amphiphysin binds to a single site on dynamin's proline-rich domain, a discovery underpinned by the use of such inhibitory peptides. This interaction is crucial for recruiting dynamin to the sites of endocytosis at the clathrin-coated pit. nih.gov

Table 2: Application of Dynamin Inhibitory Peptide in Protein-Protein Interaction Studies

Interacting Proteins Methodological Use of Peptide Finding Reference
Dynamin and Amphiphysin Competitively blocks the binding of dynamin's Proline-Rich Domain (PRD) to the SH3 domain of amphiphysin. Confirms the direct and specific interaction required for recruiting dynamin to endocytic sites. rndsystems.comnih.gov
Dynamin and Endophilin Used to probe the binding specificity of SH3 domains. Helps to dissect the roles of different dynamin-binding partners in endocytosis. nih.gov

In vitro, dynamin can self-assemble around lipid tubules and, upon GTP hydrolysis, constrict and sever these tubules, mimicking the final scission step of vesicle formation. kanazawa-u.ac.jpnih.gov Assays that reconstitute this process using artificial lipid bilayers or giant unilamellar vesicles (GUVs) are powerful systems for studying the mechanics of membrane fission. nih.govnih.gov

In these assays, dynamin's binding partners, such as amphiphysin and endophilin, are often included to study how they regulate the fission process. nih.govnih.gov Amphiphysin, for instance, can co-assemble with dynamin into rings on lipid tubules and stimulate its GTPase activity, thereby promoting fission. nih.govelifesciences.org this compound is used in this context to specifically disrupt the dynamin-amphiphysin interaction. By adding the peptide to a tubulation and fission assay containing dynamin and amphiphysin, researchers can demonstrate that the regulatory effect of amphiphysin on membrane fission is a direct consequence of its binding to dynamin's PRD. nih.gov If amphiphysin enhances fission, the addition of the peptide would be expected to abolish this enhancement, reverting the fission rate to that of dynamin alone. This allows for a clear delineation of the functional importance of this specific protein complex in the physical process of membrane scission.

In Vivo Studies in Model Organisms (Non-Human)

While in vitro studies provide molecular detail, in vivo and ex vivo models are necessary to understand the peptide's effects within the context of complex biological tissues.

Brain slice preparations are a key ex vivo model that preserves the local cellular architecture and synaptic circuitry of a specific brain region, such as the hippocampus. nih.gov This system allows for electrophysiological and imaging studies in a more physiologically relevant context than dissociated cell cultures. nih.gov

In this setting, this compound is used to probe the role of dynamin-dependent endocytosis in synaptic function and plasticity. By infusing the peptide into the recording solution, researchers can rapidly block endocytosis in the neurons within the slice. This has been instrumental in showing that the constitutive endocytosis of neurotransmitter receptors is a critical process for regulating synaptic strength. For example, application of the peptide to hippocampal brain slices has been shown to reduce the internalization of GABA-A receptors, leading to an increase in the strength of inhibitory synaptic currents. rndsystems.com These studies, which measure changes in synaptic transmission in real-time, have helped establish that the continuous trafficking of receptors to and from the synaptic membrane is a fundamental mechanism for maintaining synaptic homeostasis and enabling synaptic plasticity.

Table 3: Effects of Dynamin Inhibitory Peptide in Neuronal System Models

Neuronal Model Measured Effect Implication Reference
Hippocampal Neurons Increased miniature Inhibitory Postsynaptic Current (mIPSC) amplitude and frequency. Demonstrates that constitutive GABA-A receptor endocytosis modulates inhibitory synaptic currents. rndsystems.com
Hippocampal Neurons Modulated the recycling of functional GABA-A receptors in response to Wnt-5a signaling. Implicates dynamin-dependent endocytosis in specific cell signaling pathways that regulate synaptic function.
Prefrontal Cortical Neurons Used to investigate the synergistic regulation of glutamate (B1630785) transmission by neurotransmitter reuptake inhibitors. Highlights the role of endocytic pathways in the complex regulation of excitatory synapses. rndsystems.com

Investigation in Cellular Systems Beyond Neurons

While the dynamin inhibitory peptide has been extensively used in neuronal contexts to study synaptic vesicle recycling, its application extends to various non-neuronal cell types. rndsystems.commedchemexpress.com Research has shown that the peptide, which corresponds to the sequence on dynamin that interacts with amphiphysin, can block endocytosis in non-neuronal cells. nih.gov For instance, the peptide has been used to probe dynamin's function in fibroblast cell lines, although it was noted to cause only partial inhibition in these cells. nih.gov

The ubiquitous expression of dynamin 2 in non-neuronal tissues makes the peptide a relevant tool for studying "housekeeping" cellular processes across different systems. nih.gov The peptide's ability to interfere with the interaction between dynamin and amphiphysin SH3 domains is significant, as this interaction is a critical step in clathrin-mediated endocytosis in both neuronal and non-neuronal cells. nih.gov

Use in Functional Phenotype Analysis

The primary methodological application of this compound is in the functional analysis of cellular phenotypes that depend on dynamin activity. By inhibiting dynamin, researchers can observe the resulting changes in cell function and attribute those changes to the disruption of specific pathways.

A major area of investigation is the internalization and trafficking of cell surface receptors. The peptide has been instrumental in demonstrating the role of dynamin-dependent endocytosis in regulating the number of receptors on the cell surface. Key examples include:

GABA-A Receptors: Intracellular application of the peptide prevents the internalization of GABA-A receptors, leading to an increase in the amplitude and frequency of miniature inhibitory postsynaptic currents. rndsystems.commedchemexpress.comalzdiscovery.org This demonstrates a direct link between dynamin-mediated endocytosis and the regulation of inhibitory synaptic strength.

NMDA Receptors: The peptide has been used to show that glycine (B1666218) binding to NMDA receptors primes them for dynamin-dependent internalization, a key process in synaptic plasticity. rndsystems.comnih.gov

By blocking these processes, the peptide allows for a precise analysis of the functional consequences, such as altered synaptic transmission or cellular responsiveness to stimuli. This approach helps to elucidate the physiological role of dynamin in maintaining cellular homeostasis and mediating dynamic cellular responses.

Comparative Analysis with Other Dynamin Inhibitors

The study of dynamin has been facilitated by a variety of inhibitors, each with distinct mechanisms and properties. The dynamin inhibitory peptide offers specific advantages over many small-molecule inhibitors due to its targeted mode of action.

Specificity and Off-Target Effects of Different Inhibitor Classes (e.g., Dynasore, Dyngo-4a, Dynoles, P110)

A critical consideration when using any inhibitor is its specificity for the intended target. Many widely used small-molecule dynamin inhibitors have been shown to have significant off-target effects.

Dynasore and Dyngo-4a: These are perhaps the most well-documented examples of inhibitors with off-target activities. Studies using dynamin triple-knockout (TKO) cells, which lack all three dynamin genes, have revealed that Dynasore and Dyngo-4a continue to inhibit processes like fluid-phase endocytosis and membrane ruffling even in the complete absence of their target protein. medchemexpress.comelsevierpure.com This indicates that these effects are dynamin-independent. Furthermore, Dynasore has been shown to disrupt lipid raft organization and affect cellular cholesterol homeostasis through mechanisms unrelated to dynamin inhibition.

Dynoles: This class of indole-based compounds was developed as more potent dynamin inhibitors than Dynasore. While they are effective, the potential for off-target effects, a common issue with small molecules that target enzymatic active sites, remains a consideration.

P110: This is a peptide inhibitor that targets Dynamin-related protein 1 (Drp1), a dynamin-like GTPase essential for mitochondrial fission, not the classical dynamins (1, 2, 3) involved in endocytosis. P110 is highly selective; it specifically inhibits the interaction between Drp1 and an adaptor protein, Fis1, which is associated with pathological, stress-induced mitochondrial fission. medchemexpress.comelsevierpure.com It does not affect the interaction of Drp1 with other adaptors responsible for physiological fission, nor does it inhibit dynamin 1. rndsystems.comelsevierpure.com This high specificity makes it a valuable tool for studying mitochondrial dynamics, but it is not an inhibitor of endocytic dynamin.

This compound: In contrast to many small molecules, the dynamin inhibitory peptide acts by competitively blocking a specific protein-protein interaction—the binding of dynamin's proline-rich domain to the SH3 domain of amphiphysin. rndsystems.commedchemexpress.comnih.gov This mechanism is highly specific and less likely to have off-target effects on other enzymes or cellular structures. Research directly comparing Dynasore to the dynamin inhibitory peptide has noted that the peptide does not cause the dynamin-independent disruption of lipid rafts seen with Dynasore.

Table 1. Comparative Analysis of Dynamin and Drp1 Inhibitors
Inhibitor ClassTarget(s)Mechanism of ActionKnown Off-Target Effects
Dynamin Inhibitory PeptideDynamin 1, 2, 3Competitively blocks the dynamin-amphiphysin protein-protein interaction. rndsystems.comnih.govGenerally considered highly specific; no major off-target effects reported.
Dynasore / Dyngo-4aDynamin 1, 2Inhibits the GTPase activity of dynamin.Yes; inhibits fluid-phase endocytosis and membrane ruffling in a dynamin-independent manner. medchemexpress.comelsevierpure.com Affects cholesterol homeostasis and lipid rafts.
DynolesDynamin 1, 2Inhibits the GTPase activity of dynamin.Potential for off-target effects as a small-molecule GTPase inhibitor.
P110 PeptideDynamin-related protein 1 (Drp1)Selectively blocks the Drp1-Fis1 protein-protein interaction involved in mitochondrial fission. medchemexpress.comelsevierpure.comNo; reported to be highly selective for the Drp1-Fis1 interaction, sparing physiological mitochondrial fission and not affecting dynamin 1. rndsystems.comelsevierpure.com

Advantages and Limitations of Peptide-Based Inhibition

Using a peptide-based inhibitor like the dynamin inhibitory peptide offers a unique set of advantages and limitations compared to small-molecule drugs.

Advantages:

High Specificity: As peptides can be designed to mimic a specific binding interface, they can achieve very high target specificity. The dynamin inhibitory peptide targets a single protein-protein interaction, which minimizes the risk of off-target effects that are common with inhibitors targeting conserved enzyme active sites.

Rational Design: The mechanism is clear and based on a known biological interaction, allowing for a rational application in experiments designed to probe that specific interaction.

Limitations:

Cell Permeability: The primary limitation of the standard dynamin inhibitory peptide is its inability to cross the cell membrane. This necessitates invasive methods of delivery, such as microinjection or inclusion in a patch-clamp pipette, which limits its use in many experimental setups. rndsystems.comnih.gov To overcome this, a cell-permeable myristoylated version of the peptide has been developed, which can be directly applied to cell cultures. nih.gov

Inhibitory Concentration: In some cell types, such as fibroblasts, the peptide provides only partial inhibition of endocytosis, and high concentrations (in the millimolar range) may be required for complete inhibition in other cells like neurons. nih.gov

In Vivo Stability: Like many peptides, it is susceptible to degradation by proteases, which can limit its stability and duration of action in complex biological systems.

Integration with Advanced Imaging Techniques (e.g., Fluorescence Microscopy)

The use of this compound is powerfully enhanced when combined with advanced imaging techniques, particularly fluorescence microscopy. This combination allows for the direct visualization of the functional consequences of dynamin inhibition in living or fixed cells.

Researchers can design experiments where the effect of the peptide is monitored in real-time. For example, a cell line expressing a fluorescently tagged protein of interest (e.g., a receptor with a Green Fluorescent Protein tag) can be imaged before and after the introduction of the dynamin inhibitory peptide. Live-cell imaging can then be used to quantify changes in the dynamics of the tagged protein, such as a reduction in the formation of endocytic vesicles at the plasma membrane or an accumulation of the protein on the cell surface.

Another common approach involves using fluorescently-labeled ligands or antibodies. For instance, cells can be incubated with a fluorescent version of a cargo molecule that is known to be internalized via clathrin-mediated endocytosis. By comparing the amount of internalized fluorescence in control cells versus cells treated with the dynamin inhibitory peptide, a clear measure of the peptide's effect on endocytosis can be obtained. These peptide-based fluorescent probes are valuable tools for detecting specific biomolecules and understanding their cellular functions. This integration of a specific inhibitor with direct visualization provides compelling evidence for dynamin's role in the process under investigation.

Table 2. Compound Names Mentioned in this Article
Compound Name
This compound
Dynasore
Dyngo-4a
Dynoles
P110
Myristoylated dynamin inhibitory peptide

Implications for Understanding Fundamental Biological Mechanisms

Dissecting the Role of Dynamin in Cellular Physiology

Dynamin is a mechanochemical enzyme essential for membrane fission events in eukaryotic cells. bionity.com The Dynamin inhibitory peptide has been pivotal in confirming and exploring the depth of dynamin's involvement in a wide array of physiological processes. The primary and most studied role of dynamin is in endocytosis, the process by which cells internalize molecules by engulfing them. bionity.comuniprot.org Specifically, dynamin is crucial for the scission of newly formed vesicles from the parent membrane, particularly in clathrin-mediated endocytosis. nih.gov By applying the inhibitory peptide, which competitively blocks dynamin's recruitment to the necks of budding vesicles, scientists can arrest this process and study the immediate consequences of failed vesicle formation. medchemexpress.com

Beyond the plasma membrane, research has shown that dynamin, particularly the Dynamin-2 isoform, is involved in vesicle trafficking from the Golgi apparatus and endosomes. nih.govnih.gov The use of inhibitors like the Dynamin inhibitory peptide helps in understanding how dynamin contributes to the sorting and transport of proteins and lipids along the secretory pathway. nih.gov Inhibition of dynamin function has been shown to affect the secretion of various proteins, such as apolipoprotein E, from macrophages and liver cells, highlighting a role in exocytic pathways as well. plos.org Furthermore, dynamin is implicated in cytokinesis, the final stage of cell division, and the maintenance of organelle integrity, such as mitochondria. bionity.com The peptide inhibitor allows for the temporal dissection of these roles, separating them from dynamin's function in endocytosis.

Elucidating Molecular Choreography of Membrane Remodeling

The physical reshaping of biological membranes is a fundamental process underlying vesicle formation, trafficking, and cell motility. Dynamin is a master regulator of this "molecular choreography." It self-assembles into helical polymers around the necks of invaginated membrane pits. bionity.comuniprot.org The energy derived from GTP hydrolysis is then thought to induce a conformational change in the dynamin helix, leading to membrane constriction and eventual fission. nih.gov

The Dynamin inhibitory peptide provides a means to interfere with this process at a key recruitment step. By preventing the interaction between dynamin's proline-rich domain and the SH3 domain of proteins like amphiphysin (B1176556), the peptide effectively stops dynamin from being concentrated at sites of active membrane remodeling. This blockade allows researchers to study the stages of vesicle formation that precede dynamin's final action. For instance, studies using dynamin inhibitors have helped identify intermediate structures, such as U-shaped and O-shaped coated pits that are arrested before scission, providing a snapshot of the fission process. nih.gov This has been crucial in developing models where dynamin acts as a key regulator that controls the rate-limiting step of constricted coated pit formation before vesicle release. nih.gov This inhibitory action has also been instrumental in studying the interplay between dynamin and other proteins involved in generating membrane curvature, such as those containing BAR and F-BAR domains. nih.gov

Unraveling Complex Intracellular Signaling Networks

Dynamin's role extends beyond simple membrane mechanics; it is a key node in complex intracellular signaling networks. By controlling the internalization of receptors and other signaling molecules, dynamin directly modulates the duration and intensity of cellular responses. The Dynamin inhibitory peptide has been an invaluable tool for untangling these intricate connections.

Research has specifically implicated dynamin in the regulation of dopamine (B1211576) receptor signaling. Studies have shown that the Dynamin inhibitory peptide can block the effects of Dopamine D3 receptor activation on GABA-A receptor function in the nucleus accumbens. medchemexpress.com This effect is attributed to the prevention of a phospho-dependent endocytosis of GABA-A receptors, a process initiated by D3 receptor signaling. medchemexpress.com Further research in the basolateral amygdala has confirmed that D3 receptor activation inhibits GABAergic transmission through a dynamin-dependent process, which is presumed to involve the endocytosis of postsynaptic GABA-A receptors. nih.gov By using the inhibitory peptide, scientists can demonstrate that this signaling cross-talk is critically dependent on dynamin-mediated membrane trafficking.

The internalization of G protein-coupled receptors (GPCRs) is a primary mechanism for signal desensitization and termination. This process is frequently dependent on clathrin-mediated endocytosis, and therefore, on dynamin. wikipedia.orgwikipedia.org The Dynamin inhibitory peptide allows researchers to probe the significance of this internalization in various GPCR signaling pathways. By preventing receptor endocytosis, the peptide can lead to prolonged receptor activity at the cell surface, allowing for the study of downstream consequences, such as altered second messenger generation or protein phosphorylation cascades. This tool helps to differentiate between signaling events that occur at the plasma membrane versus those that may continue from endosomal compartments.

A growing body of evidence reveals a close and reciprocal relationship between dynamin and the actin cytoskeleton. Dynamin can bind to and bundle actin filaments, contributing to the formation and regulation of various cellular structures like podosomes, stress fibers, and lamellipodia. nih.govwikipedia.orgnih.gov Dynamin's GTPase activity and its interaction with actin are believed to regulate the mechanical properties and dynamics of the cytoskeleton. nih.govnih.gov The Dynamin inhibitory peptide, by disrupting dynamin's canonical function, allows for the investigation of its cytoskeleton-related roles. Studies have shown that the ability of certain proteins to induce membrane invaginations is enhanced when the actin cytoskeleton is disrupted and is antagonized by dynamin, suggesting a cooperative regulation of membrane shape. nih.gov The peptide helps to uncouple dynamin's direct membrane fission activity from its role in cytoskeletal organization.

Contribution to Defining Dynamin Isoform-Specific Functions (e.g., Dynamin 1, 2, 3)

Mammals express three classical dynamin isoforms (Dynamin 1, 2, and 3) encoded by distinct genes, which share significant homology but have different expression patterns and functional specializations. nih.gov While the Dynamin inhibitory peptide is a general inhibitor and does not distinguish between isoforms, it has been a valuable part of the toolkit used to define their specific and overlapping roles.

Dynamin 1 is expressed predominantly in neurons and is specialized for the high-speed recycling of synaptic vesicles, a process crucial for sustained neurotransmission. nih.govnewswise.comnih.gov It has also been found to control the size of vesicles at hippocampal synapses. nih.gov

Dynamin 2 is ubiquitously expressed in all tissues and is considered the canonical dynamin involved in clathrin-mediated endocytosis at the plasma membrane, as well as trafficking from the Golgi and regulating the cytoskeleton. nih.govwikipedia.orgnih.gov

Dynamin 3 is primarily expressed in the brain and testes. nih.govnih.gov In neurons, it has a key postsynaptic role in the morphogenesis and remodeling of dendritic spines but also exhibits a presynaptic function that overlaps with Dynamin 1. nih.govnih.gov

By using the Dynamin inhibitory peptide in different cellular contexts, researchers can infer the function of the dominant isoform. For example, applying the peptide to non-neuronal cells primarily probes the function of Dynamin 2. nih.gov In neurons, the peptide's effects represent the combined inhibition of all three isoforms. When these pharmacological inhibition studies are paired with genetic approaches, such as isoform-specific knockouts, the contribution of each dynamin can be more clearly defined. For instance, observing a more severe phenotype when both Dynamin 1 and 3 are knocked out compared to the Dynamin 1 knockout alone demonstrates their overlapping presynaptic functions. nih.gov The peptide inhibitor provides a baseline of total dynamin-dependent activity, which can then be dissected by these more specific genetic tools.

Research Findings and Compound Data

Table 1: Summary of Dynamin Isoform Characteristics and Functions

Feature Dynamin 1 Dynamin 2 Dynamin 3
Primary Expression Neurons nih.govnih.gov Ubiquitous nih.gov Brain, Testes nih.govnih.gov
Primary Cellular Location Presynaptic nerve terminals nih.gov Plasma membrane, Golgi apparatus nih.govnih.gov Postsynaptic density, Dendritic spines nih.gov
Key Functions Synaptic vesicle endocytosis nih.gov, Controls vesicle size nih.gov Clathrin-mediated endocytosis wikipedia.org, Cytokinesis, Golgi trafficking nih.govnih.gov Dendritic spine remodeling nih.gov, Synapse assembly wikipedia.org

| Associated Processes | Rapid compensatory endocytosis uniprot.orgnewswise.com | Constitutive endocytosis, Membrane trafficking nih.gov | Postsynaptic receptor internalization wikipedia.org |

Table 2: Investigated Effects of Dynamin Inhibitory Peptide on Signaling Pathways

Target Pathway/Receptor Cellular Context Observed Effect of Inhibition Reference
Dopamine D3 Receptor Signaling Nucleus Accumbens Neurons Blocks D3-mediated modulation of GABA-A receptor function. medchemexpress.com medchemexpress.com
GABAergic Transmission Basolateral Amygdala Prevents D3 receptor-mediated inhibition of GABAergic transmission. nih.gov nih.gov
GABA-A Receptor Trafficking Hippocampal Neurons Reduces constitutive internalization of GABA-A receptors.
NMDA Receptor Trafficking Neurons Reduces NMDA receptor internalization.

| General GPCR Endocytosis | Various Cell Types | Prevents receptor internalization, potentially prolonging signaling. wikipedia.orgwikipedia.org | wikipedia.orgwikipedia.org |

Table 3: Compound Names Mentioned in the Article

Compound Name
Dynamin inhibitory peptide Acetate (B1210297)
Amphiphysin
Clathrin
Apolipoprotein E
Dopamine
GABA (Gamma-Aminobutyric Acid)
NMDA (N-methyl-D-aspartate)
Dynamin 1
Dynamin 2

Future Directions in Dynamin Inhibitory Peptide Acetate Research

Development of Enhanced Specificity and Potency

A primary avenue for future research lies in the rational design of new peptide analogues with improved specificity and potency. While the current Dynamin inhibitory peptide is effective, the development of derivatives could lead to tools with a more refined ability to dissect the roles of different dynamin isoforms.

Furthermore, structure-activity relationship (SAR) studies are crucial. nih.gov By systematically modifying the peptide sequence and observing the effects on dynamin inhibition, researchers can identify key amino acid residues and structural motifs essential for its inhibitory activity. This knowledge can guide the synthesis of more potent and selective inhibitors. The development of such compounds would be invaluable for distinguishing between the functions of dynamin 1, dynamin 2, and the mitochondrial dynamin, Drp1. nih.gov

Exploration of Novel Dynamin-Dependent Processes

The established role of dynamin in clathrin-mediated endocytosis is well-documented. pnas.orgnih.gov However, future research using Dynamin inhibitory peptide Acetate (B1210297) can uncover its involvement in a wider array of cellular events. Recent studies have begun to shed light on dynamin-independent internalization pathways, highlighting the need for precise tools to delineate these mechanisms. nih.gov

Key areas for investigation include:

Cytoskeletal Dynamics: Investigating the interplay between dynamin and the actin cytoskeleton is a promising frontier. nih.gov The peptide can be used to probe how dynamin inhibition affects processes like cell migration, adhesion, and morphogenesis, where both dynamin and actin are implicated.

Mitochondrial Dynamics: The role of dynamin-related proteins, such as Drp1, in mitochondrial fission and fusion is a critical area of study. nih.govoup.commdpi.com Dynamin inhibitory peptide Acetate and its future iterations could be used to explore the intricate regulation of mitochondrial morphology and its implications for cellular health and disease.

Pathogen Entry: Many viruses and intracellular bacteria exploit endocytic pathways to enter host cells. oup.com The peptide inhibitor can be a valuable tool to investigate the specific role of dynamin in the entry mechanisms of various pathogens, potentially identifying new targets for antiviral and antibacterial therapies.

Advanced Peptide Delivery Strategies for Research Applications

A significant challenge in using peptide-based inhibitors is their delivery into cells. mdpi.com Future research will focus on developing more efficient and targeted delivery systems for this compound in a research context.

Strategies to be explored include:

Cell-Penetrating Peptides (CPPs): Conjugating the inhibitory peptide to CPPs can significantly enhance its intracellular delivery. mdpi.comnih.govresearchgate.net This approach leverages the ability of CPPs to traverse the cell membrane, ensuring the inhibitor reaches its cytosolic target.

Nanoparticle-Based Delivery: Encapsulating the peptide within nanoparticles, such as liposomes or polymeric nanoparticles, offers another promising delivery method. nih.govmdpi.com This strategy can protect the peptide from degradation and allow for more controlled release within the cell.

Hydrogel Formulations: For localized delivery in tissue models or specific cellular compartments, incorporating the peptide into hydrogels can be an effective strategy. nih.gov This approach allows for sustained release of the inhibitor in a defined area of interest.

Systems-Level Analysis of Cellular Responses to Dynamin Inhibition

Moving beyond the study of individual pathways, future research will employ a systems biology approach to understand the global cellular consequences of dynamin inhibition. benthamscience.com By inhibiting dynamin with the peptide and then analyzing the broader cellular response, researchers can uncover previously unknown functions and connections.

Integration with "Omics" Technologies for Comprehensive Mechanistic Insight

To gain a truly comprehensive understanding of the mechanisms affected by this compound, its use will be integrated with various "omics" technologies. nih.gov This powerful combination will allow for an unbiased and global assessment of the molecular changes that occur upon dynamin inhibition.

The primary "omics" approaches to be integrated include:

Proteomics: By analyzing the entire protein complement of the cell (the proteome) after treatment with the inhibitory peptide, researchers can identify changes in protein expression, post-translational modifications, and protein-protein interactions. evotec.com This can reveal the downstream signaling cascades and cellular machinery affected by dynamin inhibition.

Transcriptomics: This technique will be used to study the complete set of RNA transcripts in a cell. By examining how gene expression patterns change in response to the peptide, researchers can understand the transcriptional regulatory networks that are influenced by dynamin activity. rsc.org

Metabolomics: Analyzing the metabolome, the complete set of small-molecule metabolites, will provide insights into how dynamin inhibition affects cellular metabolism. mdpi.com This can uncover links between endocytosis, nutrient uptake, and metabolic pathways.

By integrating data from these different "omics" platforms, researchers can construct detailed models of the cellular networks regulated by dynamin, providing unprecedented mechanistic insights. rsc.orgarxiv.org

Q & A

Basic: What is the molecular mechanism by which Dynamin inhibitory peptide Acetate inhibits dynamin GTPase activity?

This compound (DIP) competitively binds to the GTPase domain of dynamin, blocking its interaction with amphiphysin and inhibiting GTP hydrolysis. This prevents dynamin-mediated membrane scission during clathrin-coated vesicle formation, thereby disrupting endocytosis. The peptide’s sequence (Gln-Val-Pro-Ser-Arg-Pro-Asn-Arg-Ala-Pro) is critical for its binding specificity .

Basic: What are the recommended storage conditions and handling protocols for this compound to ensure stability?

DIP should be stored at -20°C in a light-protected, dry, and sealed environment. For experimental use, reconstitute in DMSO at 30 mg/mL, aliquot to avoid repeated freeze-thaw cycles, and avoid prolonged exposure to room temperature. Pre-cooled solvents and equipment are recommended to minimize degradation .

Advanced: How can researchers validate the specificity of this compound in blocking dynamin-dependent endocytosis?

To validate specificity:

  • Use scrambled peptide controls (e.g., a randomized sequence of DIP) to confirm that observed effects are sequence-dependent .
  • Combine with alternative dynamin inhibitors (e.g., Dynasore) to compare inhibition profiles. For example, DIP reduces TLR4 endocytosis more effectively than Dynasore in RAW264.7 cells, demonstrating target specificity .
  • Monitor downstream markers (e.g., GABA receptor internalization, synaptic vesicle recycling) using immunofluorescence or Western blot .

Advanced: What experimental approaches can resolve discrepancies in dynamin inhibition efficacy observed between different cell models?

Discrepancies may arise due to:

  • Cell-type-specific dynamin isoforms (e.g., dynamin-1 in neurons vs. dynamin-2 in non-neuronal cells). Perform isoform-specific siRNA knockdown alongside DIP treatment .
  • Variations in endocytosis pathways . Use pathway-specific markers (e.g., transferrin for clathrin-mediated endocytosis) to isolate dynamin’s role .
  • Dose optimization . Titrate DIP concentrations (e.g., 50–750 µM) and compare with dynamin-null cell lines to establish dose-response curves .

Advanced: What quality control measures are critical when synthesizing this compound for use in sensitive bioassays?

Key QC steps include:

  • HPLC and mass spectrometry (MS) to confirm ≥95% purity and correct molecular weight (1121.25 Da) .
  • Peptide content analysis to quantify active peptide vs. salts/impurities, especially for assays requiring precise dosing .
  • Batch-to-batch consistency testing via solubility assays (e.g., in DMSO or aqueous buffers) and functional validation in control experiments (e.g., inhibition of GABA receptor internalization) .

Basic: How does this compound differ from small-molecule dynamin inhibitors like Dynasore?

DIP is a peptide-based inhibitor that directly competes with dynamin’s binding partners (e.g., amphiphysin), while Dynasore is a small molecule that non-competitively inhibits dynamin’s GTPase activity. DIP’s effects are more specific to dynamin-dependent endocytosis, whereas Dynasore may affect other GTPases .

Advanced: What strategies can mitigate off-target effects when using this compound in neuronal studies?

  • Use cell-permeabilized myristoylated DIP (e.g., Myristicacid-QVPSRPNRAP-NH2) to enhance intracellular delivery without disrupting membrane integrity .
  • Combine with spatial-temporal controls , such as localized application via microinjection in live-cell imaging experiments .
  • Validate findings with dynamin knockout models or rescue experiments using dynamin overexpression .

Basic: What are the key applications of this compound in neurobiological research?

DIP is used to:

  • Study synaptic vesicle recycling by blocking dynamin-mediated vesicle scission .
  • Investigate neurotransmitter receptor trafficking (e.g., GABA and dopamine receptors) .
  • Elucidate dynamin’s role in cytoskeletal remodeling during neurite outgrowth .

Advanced: How can researchers address conflicting data on DIP’s efficacy in blocking endocytosis across studies?

Conflicts may stem from:

  • Experimental conditions (e.g., temperature, pH). Standardize protocols using validated buffers (e.g., HEPES-KOH at pH 7.4) .
  • Dynamin expression levels . Quantify dynamin protein levels via Western blot and normalize DIP concentrations accordingly .
  • Endpoint measurements . Use quantitative methods like fluorescence-based internalization assays (e.g., pHrodo-labeled ligands) instead of qualitative microscopy .

Basic: What controls are essential when designing experiments with this compound?

  • Negative controls : Scrambled peptide, vehicle (DMSO-only treatment).
  • Positive controls : Dynasore or dynamin-KO cells.
  • Dose-response controls : Multiple DIP concentrations to establish efficacy thresholds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.